3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
The compound 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide features a propanamide backbone with two distinct substituents:
- 4-Methoxyphenyl group: Aromatic moiety with an electron-donating methoxy group, enhancing solubility and influencing π-π interactions.
- 3-(2-Oxopyrrolidin-1-yl)phenyl group: A pyrrolidinone-containing aromatic ring, introducing hydrogen-bonding capabilities and conformational rigidity.
This structure is designed to balance lipophilicity and polarity, making it relevant for pharmacological applications, particularly in neurological and metabolic disorders. The 2-oxopyrrolidin moiety may act as a bioisostere for carboxylic acids or other heterocycles, improving bioavailability and target engagement .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYOPIEPVPUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Introduction of the Pyrrolidinone Ring: The intermediate is then reacted with a pyrrolidinone derivative under specific conditions to introduce the pyrrolidinone ring.
Formation of the Propanamide Backbone: Finally, the compound is completed by forming the propanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the carbonyl group yields alcohol derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
Heterocyclic Substituents
N-(3-Phenylprop-2-yn-1-yl)propanamide (5a) Structure: Propargyl group replaces the pyrrolidinone-phenyl group. Properties: The alkyne group enhances reactivity (e.g., click chemistry applications) but reduces metabolic stability compared to the saturated pyrrolidinone . Pharmacology: Limited neuroprotective data; primarily used in synthetic intermediates.
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) Structure: Triazole ring instead of pyrrolidinone. Properties: Triazole acts as a hydrogen-bond acceptor, improving solubility. Pharmacology: Demonstrated moderate activity in SH-SY5Y neuroprotection assays, but lower efficacy than pyrrolidinone analogs .
Halogenated and Electron-Withdrawing Groups
3-Chloro-N-(4-methoxyphenyl)propanamide Structure: Chlorine atom at the propanamide β-position. Properties: Increased electrophilicity may enhance reactivity but raises toxicity concerns. The absence of a pyrrolidinone reduces hydrogen-bonding capacity . Crystallography: Exhibits strong N–H···O hydrogen bonds, forming linear chains; shorter intercentroid distances (4.82 Å) suggest tighter packing than pyrrolidinone derivatives .
Modifications to the Aromatic Core
Methoxyphenyl vs. Tetrazole-Phenyl
3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide Structure: Tetrazole replaces the pyrrolidinone. Properties: Tetrazole serves as a carboxylic acid bioisostere, improving metabolic stability and oral bioavailability. However, it may introduce steric hindrance compared to the planar pyrrolidinone . Applications: Preferred in angiotensin II receptor antagonists but less explored in neurological targets.
Adamantane-Spiro Derivatives
3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide (13)
Key Physicochemical and Pharmacological Comparisons
Biological Activity
3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 408.498 g/mol. The compound features a methoxyphenyl group and a pyrrolidinone moiety, which contribute to its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.
The exact mechanisms are still under investigation, but preliminary studies suggest that the presence of the methoxy group enhances binding affinity to target proteins, potentially increasing efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that similar compounds with methoxyphenyl groups display significant cytotoxic effects against various cancer cell lines. For instance, compounds with related structures have been reported to induce apoptosis in cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
- Antimicrobial Properties : Some derivatives of this compound have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that compounds with a similar methoxy-substituted phenyl group exhibited potent anticancer activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
- Anti-inflammatory Research : Research highlighted in Pharmaceutical Biology indicated that derivatives containing the pyrrolidinone moiety significantly reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Comparative Analysis
To provide a clearer understanding of the biological activity, a comparison table is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
